molecular formula C13H16N6O4 B1200524 5'-(N-Cyclopropyl)carboxamidoadenosine

5'-(N-Cyclopropyl)carboxamidoadenosine

Cat. No.: B1200524
M. Wt: 320.3 g/mol
InChI Key: MYNRELUCFAQMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-(N-Cyclopropyl)carboxamidoadenosine is a synthetic compound known for its role as an adenosine A2 receptor agonist . This compound is structurally related to adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes, including energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(N-Cyclopropyl)carboxamidoadenosine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5’-(N-Cyclopropyl)carboxamidoadenosine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, automated processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5’-(N-Cyclopropyl)carboxamidoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Scientific Research Applications

5’-(N-Cyclopropyl)carboxamidoadenosine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-Ethylcarboxamidoadenosine: Another adenosine receptor agonist with similar properties but different pharmacokinetics.

    N-Methylcarboxamidoadenosine: Similar in structure but with a methyl group instead of a cyclopropyl group.

    N-Cyclopropyladenosine: Lacks the carboxamido group but retains the cyclopropyl group.

Uniqueness

5’-(N-Cyclopropyl)carboxamidoadenosine is unique due to its specific structure, which allows it to selectively activate adenosine A2 receptors with high affinity. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNRELUCFAQMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50908-62-8
Record name 5'-(N-Cyclopropyl)carboxamidoadenosine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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